2-cyclopentyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
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Description
2-cyclopentyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C14H19N5O2 and its molecular weight is 289.339. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Characterization
Heterocyclic compounds, including oxadiazole and pyrazole derivatives, have been synthesized and characterized for their potential biological activities. For example, Sebhaoui et al. (2020) reported the synthesis of novel 2-pyrone derivatives, including N-(2-acetamidophenyl)-N-2-oxo-2H-pyran-4-yl)acetamide, characterized by X-ray diffraction, density functional theory (DFT) calculations, and Hirshfeld surface analysis. These compounds were evaluated for their binding modes within Tyrosine-protein kinase JAK2, suggesting potential pharmacological applications (Sebhaoui et al., 2020).
Pharmacological Evaluation of Heterocyclic Derivatives
Faheem (2018) conducted a computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole novel derivatives for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This study highlights the versatility of these heterocyclic frameworks in medicinal chemistry, offering insights into their mechanism of action and potential therapeutic benefits (Faheem, 2018).
Antioxidant and Antimicrobial Activities
Chkirate et al. (2019) explored the synthesis of pyrazole-acetamide derivatives and their metal coordination complexes, revealing significant antioxidant activity through various in vitro assays. This study not only provides a foundation for understanding the structural requirements for antioxidant activity but also suggests potential applications in combating oxidative stress-related disorders (Chkirate et al., 2019).
Inhibitory Compounds and Their Synthesis
Latli et al. (2015) described the synthesis of a novel and selective five-lipoxygenase activity protein (FLAP) inhibitor, showcasing the process of labeling with carbon-14 and deuterium. The detailed synthetic route and pharmacokinetic properties of such inhibitors underscore the importance of chemical modifications in enhancing drug efficacy and tracking within biological systems (Latli et al., 2015).
Properties
IUPAC Name |
2-cyclopentyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-19-9-11(7-16-19)14-17-13(21-18-14)8-15-12(20)6-10-4-2-3-5-10/h7,9-10H,2-6,8H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTYUFHJIWPHGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CC3CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.